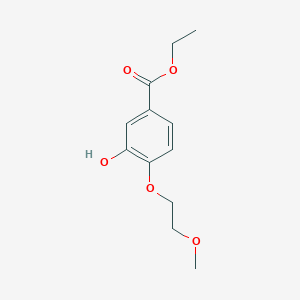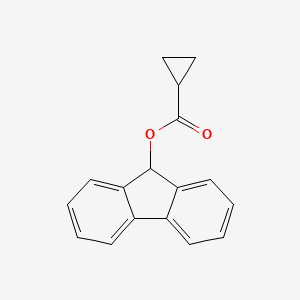
9H-fluoren-9-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-yl cyclopropanecarboxylate is a chemical compound with the molecular formula C17H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring attached to a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-yl cyclopropanecarboxylate typically involves the reaction of fluorene with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of fluorene to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9H-fluoren-9-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of fluorenone or fluorenecarboxylic acid.
Reduction: Formation of 9H-fluoren-9-yl cyclopropanol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
9H-fluoren-9-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9H-fluoren-9-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The cyclopropane ring and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
9-Fluorenylmethyl chloroformate: Another fluorene derivative used as a protecting group in peptide synthesis.
9H-fluoren-9-ylmethanol: A related compound with a hydroxyl group instead of the ester group.
9H-fluoren-9-yl acetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group.
Uniqueness
9H-fluoren-9-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88070-89-7 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
9H-fluoren-9-yl cyclopropanecarboxylate |
InChI |
InChI=1S/C17H14O2/c18-17(11-9-10-11)19-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2 |
InChIキー |
OFYOQOBJMZBBQC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



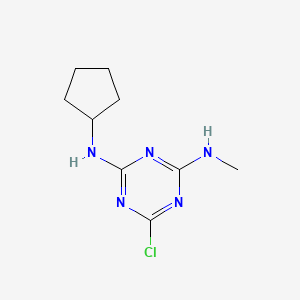
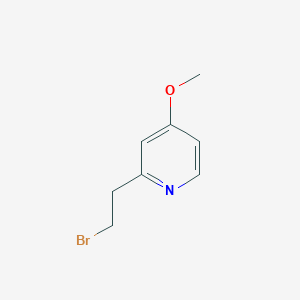
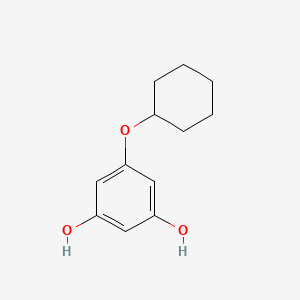

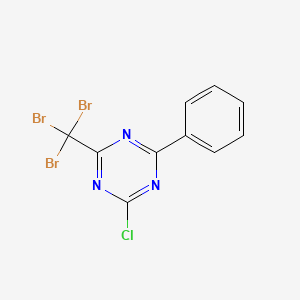
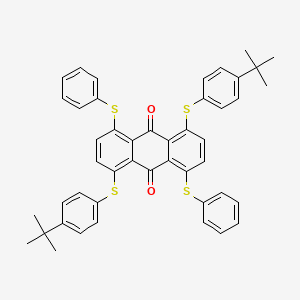

![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)

